Zinc acetylacetonate hydrate

Übersicht

Beschreibung

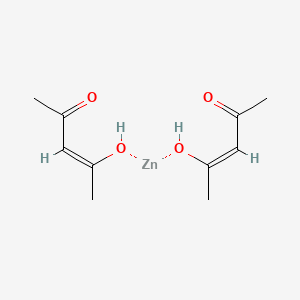

Zinc acetylacetonate hydrate: is a coordination complex of zinc with acetylacetonate ligands. The chemical formula for this compound is Zn(C5H7O2)2·xH2O, where x represents the number of water molecules associated with the complex. This compound is known for its crystalline structure and is slightly soluble in water . It is widely used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc acetylacetonate hydrate can be synthesized by reacting zinc sulfate, acetylacetone, and sodium hydroxide. The typical procedure involves dissolving zinc sulfate and acetylacetone in water, followed by the addition of sodium hydroxide to raise the pH and precipitate the complex . Another method involves mixing zinc hydroxide with acetylacetone, which results in an exothermic reaction and the formation of crystalline zinc acetylacetonate .

Industrial Production Methods: In industrial settings, the production of zinc acetylacetonate xhydrate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The compound is typically purified through crystallization from hot ethanol or other suitable solvents .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be used as a precursor to synthesize zinc oxide through thermal decomposition.

Substitution: The acetylacetonate ligands can be replaced by other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Thermal decomposition at elevated temperatures.

Substitution: Reactions with other ligands in solution, often under reflux conditions.

Major Products:

Oxidation: Zinc oxide (ZnO).

Substitution: Various zinc complexes depending on the substituting ligand.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Catalysis in Organic Synthesis

Zinc acetylacetonate hydrate serves as a catalyst in various organic reactions. Its ability to coordinate with different ligands allows it to facilitate chemical transformations effectively. Studies have shown that it can enhance reaction rates and selectivity in organic synthesis processes, particularly in the formation of carbon nanostructures through chemical vapor deposition techniques .

2. Precursor for Nanoparticle Synthesis

The compound is widely used as a precursor for synthesizing zinc oxide nanoparticles. A notable study demonstrated the synthesis of nanoparticles with varying morphologies (e.g., nanorods and coral-like structures) through refluxing this compound in alcohol solvents . The nanoparticles produced exhibited unique properties that are beneficial for applications in electronics and optics.

3. Thin Film Deposition

this compound is utilized in metal-organic chemical vapor deposition (MOCVD) for producing high-quality thin films. These films have applications in optoelectronic devices, including solar cells and light-emitting diodes (LEDs). The compound's stability and solubility make it an ideal candidate for creating uniform coatings on substrates .

Industrial Applications

1. Stabilizer for Halogenated Polymers

The compound has been identified as an effective stabilizer for halogenated polymers, particularly poly(vinyl chloride). Its monohydrate form offers advantages over anhydrous variants by maintaining stability under ambient humidity conditions, thus preventing caking and enhancing the longevity of polymer products .

2. Coatings and Films

In industrial settings, this compound is employed in the fabrication of coatings that require high durability and resistance to environmental factors. Its use in coatings enhances the performance of materials used in automotive and electronic applications .

Case Studies

Wirkmechanismus

The mechanism by which zinc acetylacetonate xhydrate exerts its effects is primarily through its role as a coordination complex. The acetylacetonate ligands stabilize the zinc ion, allowing it to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application, such as the formation of zinc oxide in thermal decomposition reactions .

Vergleich Mit ähnlichen Verbindungen

- Calcium acetylacetonate

- Barium acetylacetonate

- Copper acetylacetonate

- Nickel acetylacetonate

- Iron acetylacetonate

Uniqueness: Zinc acetylacetonate hydrate is unique due to its specific coordination environment and the stability provided by the acetylacetonate ligands. This stability makes it particularly useful as a precursor in the synthesis of zinc-based materials and as a catalyst in organic reactions .

Biologische Aktivität

Zinc acetylacetonate hydrate (Zn(acac)₂·H₂O) is an organometallic compound that has garnered attention for its diverse biological activities and applications. This article explores its synthesis, biological effects, and potential applications in various fields, including medicine and agriculture.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of zinc oxide or hydroxide with acetylacetone in the presence of a solvent. The typical synthesis involves mixing zinc salts with acetylacetone under controlled conditions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM) are employed to analyze the structure and properties of the compound.

Table 1: Characterization Techniques for this compound

| Technique | Purpose |

|---|---|

| FTIR | Identify functional groups |

| TGA | Determine thermal stability |

| SEM | Analyze surface morphology |

Biological Activity

Zinc is an essential trace element in biological systems, playing a crucial role in numerous enzymatic reactions, cellular processes, and immune function. This compound exhibits several biological activities attributed to its zinc content and chemical structure.

Antimicrobial Properties

Research has demonstrated that zinc oxide nanoparticles (ZnO NPs), derived from this compound, exhibit significant antimicrobial activity. These nanoparticles can inhibit the growth of various pathogenic bacteria and fungi. The mechanisms underlying this activity include:

- Metal Ion Release : Zn²⁺ ions released from ZnO NPs can disrupt microbial cell membranes.

- Reactive Oxygen Species (ROS) Generation : ZnO NPs induce oxidative stress in microbial cells, leading to cell death.

A study found that ZnO nanoparticles synthesized from zinc acetylacetonate showed enhanced antibacterial effects against resistant strains of bacteria, highlighting their potential as alternative antimicrobial agents in clinical settings .

Biocompatibility and Cytotoxicity

While zinc is essential for human health, excessive concentrations can lead to cytotoxic effects. Studies have assessed the biocompatibility of Zn(acac)₂·H₂O in various cell lines. Results indicate that at low concentrations, it promotes cell proliferation, while higher concentrations may induce apoptosis through oxidative stress mechanisms .

Case Studies

- Antimicrobial Activity Against Pathogens : A study evaluated the efficacy of ZnO nanoparticles against Escherichia coli and Staphylococcus aureus. The nanoparticles exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, demonstrating their potential use in medical applications .

- Agricultural Applications : Zinc oxide nanoparticles have been used as a feed additive in livestock to prevent diarrhea in piglets by inhibiting pathogenic flora. This application showcases the compound's role in enhancing animal health and productivity .

- Biomedical Applications : Research has explored the use of ZnO nanostructures derived from zinc acetylacetonate as drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Eigenschaften

CAS-Nummer |

108503-47-5 |

|---|---|

Molekularformel |

C10H16O4Zn |

Molekulargewicht |

265.6 g/mol |

IUPAC-Name |

(Z)-4-hydroxypent-3-en-2-one;zinc |

InChI |

InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; |

InChI-Schlüssel |

KNXAKZGJNLAYCJ-FDGPNNRMSA-N |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zn] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |

Physikalische Beschreibung |

White or yellow crystalline powder; [Acros Organics MSDS] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.